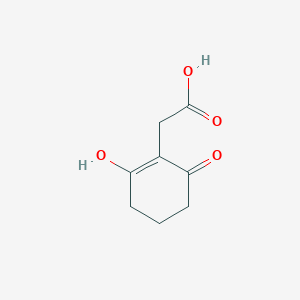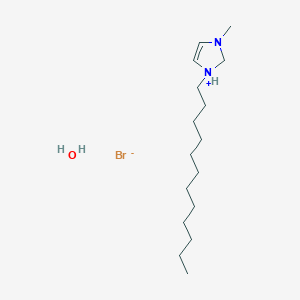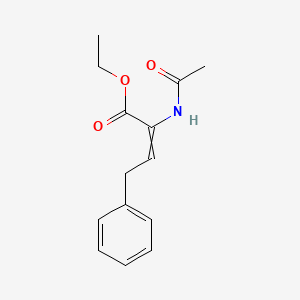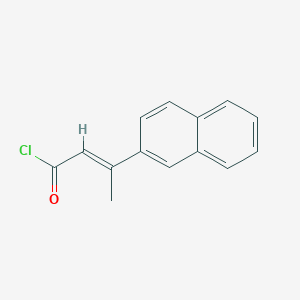![molecular formula C31H42N2O2 B14242051 N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide CAS No. 451445-35-5](/img/structure/B14242051.png)
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide is a chemical compound with the molecular formula C30H38N2O It is characterized by the presence of an amide group, a benzoyl group, and a long hydrocarbon chain with two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the synthesis of 4-aminobenzoyl chloride from 4-aminobenzoic acid using thionyl chloride (SOCl2) as a reagent.
Coupling Reaction: The benzoyl chloride intermediate is then reacted with 4-aminophenylamine to form N-[4-(4-aminobenzoyl)phenyl]amine.
Amidation: The final step involves the reaction of N-[4-(4-aminobenzoyl)phenyl]amine with octadeca-9,12-dienoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones from the double bonds.
Reduction: Formation of N-[4-(4-aminobenzyl)phenyl]octadeca-9,12-dienamine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. The hydrocarbon chain with double bonds may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamine: Similar structure but with an amine group instead of an amide.
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienyl ester: Similar structure but with an ester group instead of an amide.
Uniqueness
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide is unique due to its combination of an amide group, aromatic rings, and a long hydrocarbon chain with double bonds. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
451445-35-5 |
|---|---|
Molecular Formula |
C31H42N2O2 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C31H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(34)33-29-24-20-27(21-25-29)31(35)26-18-22-28(32)23-19-26/h6-7,9-10,18-25H,2-5,8,11-17,32H2,1H3,(H,33,34) |
InChI Key |
XSUUUCSFPOWMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)



![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)

![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
